7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
7-Chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 7, a methyl group at position 4, and a piperazine ring at position 2. Benzothiazoles are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituents on the aromatic core and appended functional groups .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-5-6-15(20)17-16(12)21-19(28-17)23-9-7-22(8-10-23)18(25)13-3-2-4-14(11-13)24(26)27/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQPLVDYSRSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Nitrophenyl Group: The final step involves the coupling of the piperazine-benzothiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has potent anticancer activity against various cancer cell lines.
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines, including:
- Prostate Cancer Cells: Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
- Melanoma Cells: Exhibited substantial cytotoxicity against A375 melanoma cells.
In Vivo Studies
In vivo studies using xenograft models have indicated that the compound can significantly reduce tumor growth. For instance:
- Prostate Cancer Model: A study reported a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg.
- Melanoma Model: The compound showed effective tumor reduction with minimal neurotoxicity at therapeutic doses.
Summary of Key Findings
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of cell proliferation in prostate and melanoma cancer cells. |
| In Vivo | Significant tumor reduction in xenograft models with minimal side effects. |
| Resistance | Effective against multidrug-resistant cancer cell lines. |
Case Study 1: Efficacy Against Prostate Cancer
A specific study evaluated the efficacy of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole in treating prostate cancer. The results highlighted a notable tumor growth inhibition rate, showcasing its potential as a therapeutic agent.
Case Study 2: Melanoma Treatment
Another study focused on the treatment of melanoma using this compound. The results indicated significant cytotoxicity against A375 melanoma cells, reinforcing its potential as an effective treatment option for this aggressive cancer type.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: Potential to intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole Derivatives
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941870-02-6)
- Structure : Differs by a methoxy group at position 4 instead of methyl and lacks the 3-nitrobenzoyl modification on the piperazine.
- Molecular Formula : C₁₂H₁₄ClN₃OS vs. C₁₈H₁₆ClN₄O₃S (target compound).
- The absence of nitrobenzoyl may reduce electron-withdrawing effects, impacting receptor binding .
| Compound | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 7-Cl, 4-CH₃, 2-(3-nitrobenzoyl-piperazinyl) | C₁₈H₁₆ClN₄O₃S | 412.86 | Nitrobenzoyl enhances electrophilicity |
| 7-Chloro-4-methoxy analog | 7-Cl, 4-OCH₃, 2-piperazinyl | C₁₂H₁₄ClN₃OS | 283.78 | Higher polarity due to methoxy |
Piperazine-Containing Heterocycles
Thiazolylhydrazone Derivatives (e.g., Compounds 3a–k)
- Structure : Feature piperazine linked to fluorophenyl groups (e.g., 4-(4-fluorophenyl)piperazin-1-yl) instead of nitrobenzoyl. The core structure is a thiazolylhydrazone, distinct from benzothiazole.
- Synthesis: Involves condensation of thiosemicarbazide with aldehydes and subsequent cyclization with bromoacetophenones .
- Activity : These compounds exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting that piperazine modifications influence enzyme interaction. The nitrobenzoyl group in the target compound may enhance binding affinity compared to fluorophenyl .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Pharmacological Implications and Hypotheses
- Electron-Withdrawing Effects : The 3-nitrobenzoyl group may enhance electrophilicity, improving interaction with enzymes like AChE compared to methoxy or fluorophenyl analogs .
- Chloro Substituent : The 7-chloro position is conserved in multiple analogs (e.g., ’s isoxazole derivatives), suggesting its role in bioactivity through steric or electronic modulation .
- Piperazine Flexibility : The spacer between benzothiazole and nitrobenzoyl (via piperazine) could influence conformational adaptability, affecting target selectivity.
Biological Activity
7-Chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves several key steps:
- Formation of the Benzothiazole Ring : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole structure.
- Chlorination and Methylation : Chlorination introduces the chlorine atom at the 7-position, while methylation adds a methyl group at the 4-position.
- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution, where the benzothiazole derivative reacts with piperazine in basic conditions.
- Nitro Group Introduction : Finally, the nitrobenzoyl group is attached via acylation reactions.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can inhibit various bacterial strains and fungi. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Activity
This compound has been evaluated for its anticancer properties in various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. Notably, it has shown promising results against breast cancer and leukemia cell lines .
The biological activity of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may modulate receptor activities related to cell signaling pathways that control cell growth and apoptosis.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of benzothiazole showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various pathogens .
- Cancer Cell Line Evaluation : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours .
Data Table
| Property | Value/Description |
|---|---|
| IUPAC Name | [4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
| Molecular Formula | C19H17ClN4O3S |
| Antimicrobial Activity | Effective against S. aureus, E. coli, C. albicans |
| Anticancer Activity | Induces apoptosis in MCF-7 and leukemia cells |
| IC50 (Cancer Cells) | ~15 µM |
| MIC (Antimicrobial) | 8 - 32 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and what parameters critically influence yield?
- Methodology :
- Step 1 : React benzothiazole precursors (e.g., 2-aminobenzothiazole derivatives) with 3-nitrobenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Use solvents such as DMSO or dichloromethane .
- Step 2 : Introduce the piperazine moiety via nucleophilic substitution. Optimize reaction temperature (80–120°C) and time (12–24 hours) to enhance regioselectivity .
- Critical Parameters : Solvent polarity (e.g., DMSO enhances nucleophilicity), stoichiometric ratios (1:1.2 for benzothiazole:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the benzothiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm), piperazine CH₂ groups (δ 3.5–4.0 ppm), and nitrobenzoyl carbonyl (δ ~165 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- IR Spectroscopy : Identify characteristic stretches (C=O at ~1700 cm⁻¹, NO₂ at ~1520/1350 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Assays :
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-HIV Screening : Use MT-4 cells infected with HIV-1/2 strains, measuring viral replication inhibition via p24 antigen ELISA .
- Anti-Inflammatory Evaluation : Protein denaturation assay (bovine serum albumin) to assess inhibition of heat-induced denaturation .
Advanced Research Questions
Q. How can SAR studies optimize antitumor activity?
- Design Strategy :
- Core Modifications : Replace the 3-nitrobenzoyl group with electron-withdrawing groups (e.g., cyano, trifluoromethyl) to enhance electrophilicity and target binding .
- Piperazine Substitution : Introduce bulky substituents (e.g., diphenylmethyl) to improve metabolic stability and blood-brain barrier penetration .
- Biological Validation : Test analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Approaches :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), bioavailability, and tissue distribution in rodent models to identify metabolic bottlenecks (e.g., CYP450-mediated oxidation) .
- Formulation Optimization : Use nanocarriers (liposomes, PLGA nanoparticles) to enhance solubility and tumor targeting .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated tumors to validate target engagement (e.g., apoptosis markers like caspase-3) .
Q. What computational strategies predict binding affinity with kinase targets?
- Methods :
- Docking Simulations : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions of EGFR) .
- MD Simulations (GROMACS) : Assess complex stability over 100 ns trajectories; calculate binding free energy (MM-PBSA) .
- QSAR Modeling : Develop 2D/3D-QSAR models (DRAGON descriptors) to prioritize substituents for synthesis .
Q. How to address challenges in metabolic stability assessment?
- Solutions :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH; quantify parent compound depletion via LC-MS .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Structural Mitigation : Introduce fluorine atoms at metabolically labile positions (e.g., para to nitro group) to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
